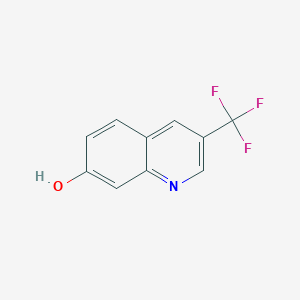

3-(Trifluoromethyl)quinolin-7-ol

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Materials and Bioactive Molecules

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of functional organic molecules. sigmaaldrich.comrsc.org Its rigid and planar structure, combined with the presence of a nitrogen atom, imparts unique electronic and photophysical properties. This has led to the extensive use of quinoline derivatives in the design of organic light-emitting diodes (OLEDs), chemosensors, and other advanced organic materials.

In the realm of bioactive molecules, the quinoline nucleus is a well-established pharmacophore, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govnih.govresearchgate.net These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov The ability of the quinoline ring to be functionalized at various positions allows for the fine-tuning of its biological profile, making it a versatile and attractive scaffold in drug discovery. sigmaaldrich.comnih.gov

Role of Trifluoromethylation in Modulating Molecular Properties and Reactivity within Heterocyclic Systems

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic system is a powerful strategy for modulating the physicochemical and biological properties of a molecule. beilstein-journals.org The high electronegativity of the fluorine atoms in the -CF3 group significantly alters the electronic nature of the parent molecule, often increasing its metabolic stability and lipophilicity. beilstein-journals.org These changes can lead to enhanced bioavailability and improved pharmacokinetic profiles of drug candidates. nih.gov

Furthermore, the steric bulk of the trifluoromethyl group can influence the conformation of the molecule and its interactions with biological targets. nih.gov In terms of reactivity, the electron-withdrawing nature of the -CF3 group can affect the pKa of nearby functional groups and influence the regioselectivity of subsequent chemical transformations. nih.gov The strategic placement of a trifluoromethyl group on a heterocyclic scaffold is, therefore, a key tool in modern medicinal chemistry for optimizing the properties of lead compounds. nih.gov

Overview of Research Trajectories for Hydroxyquinolines and Fluorinated Heterocycles

Research into hydroxyquinolines, particularly 8-hydroxyquinoline (B1678124) and its derivatives, has a long and rich history, driven by their potent biological activities and their ability to chelate metal ions. uni.lu Current research continues to explore new applications for these compounds, including their potential as neuroprotective agents and in the development of novel anticancer therapies. The functionalization of the quinoline ring with hydroxyl groups provides sites for further chemical modification, allowing for the creation of diverse molecular architectures. uni.lu

The field of fluorinated heterocycles is also experiencing rapid growth, with an increasing number of fluorinated drugs receiving regulatory approval. sigmaaldrich.com Advances in fluorination techniques are enabling the synthesis of increasingly complex and precisely functionalized heterocyclic compounds. nih.gov The focus of current research includes the development of more efficient and selective fluorination methods and the exploration of the unique properties of fluorinated heterocycles in materials science and agrochemicals. mdpi.com

Contextualization of 3-(Trifluoromethyl)quinolin-7-ol within Current Research Paradigms

This compound is a molecule that embodies the convergence of the research trajectories described above. It features the privileged quinoline scaffold, a hydroxyl group that imparts potential biological activity and a site for further derivatization, and a trifluoromethyl group for the modulation of its physicochemical properties. While extensive research specifically focused on this compound is not widely available in the public domain, the study of its isomers, such as 7-(trifluoromethyl)quinolin-3-ol, and other closely related structures provides a framework for understanding its potential significance. reagentia.eu

The synthesis and investigation of compounds like quinoline-derived trifluoromethyl alcohols have demonstrated the potential for this class of molecules to exhibit interesting biological activities, including anticancer properties. nih.gov Furthermore, the development of synthetic routes to various trifluoromethylated quinolines highlights the ongoing interest in this family of compounds. rsc.org The strategic placement of the trifluoromethyl group at the 3-position and the hydroxyl group at the 7-position of the quinoline ring in this compound suggests a deliberate design to explore specific structure-activity relationships. Future research in this area will likely focus on the synthesis, characterization, and evaluation of the biological and material properties of this and related compounds.

Data Tables

Table 1: General Properties of Key Functional Groups

| Functional Group | Key Properties and Significance |

| Quinoline | - Bicyclic aromatic heterocycle- Rigid, planar structure- Found in numerous bioactive molecules and organic materials sigmaaldrich.comnih.gov |

| Trifluoromethyl (-CF3) | - Strongly electron-withdrawing- Increases lipophilicity and metabolic stability- Modulates pKa of nearby functional groups beilstein-journals.orgnih.gov |

| Hydroxyl (-OH) | - Hydrogen bond donor and acceptor- Site for further chemical modification- Often contributes to biological activity uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)quinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-1-2-8(15)4-9(6)14-5-7/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXIJQJMUICLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Quinolin 7 Ol and Analogous Structures

Classical and Contemporary Approaches to the Quinoline (B57606) Core Synthesis

The construction of the quinoline scaffold is a well-established field in organic synthesis, with several named reactions providing reliable routes to this important heterocyclic system.

Friedländer Condensation and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a fundamental and widely utilized method for the preparation of quinolines. wikipedia.orgorganicreactions.org The classical approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. wikipedia.orgnih.govresearchgate.net The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the enolate of the second carbonyl component, followed by cyclization and dehydration. wikipedia.org The second pathway proposes the initial formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to yield the quinoline product. wikipedia.org

Over the years, numerous modifications and improvements to the original Friedländer synthesis have been developed to enhance its efficiency, scope, and environmental friendliness. These include the use of various catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Innovations like the use of microwave irradiation, ionic liquids, and solid acid catalysts have also been employed to improve reaction conditions. nih.gov For instance, a catalyst-free approach in water has been demonstrated to be an efficient and green method for quinoline synthesis. organic-chemistry.org

The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer reaction, expanding its utility to the synthesis of quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. organicreactions.org

A notable application of this methodology is the synthesis of 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds, which has been successfully achieved using proline potassium salt as a catalyst under mild conditions. researchgate.net

Table 1: Comparison of Catalysts in Friedländer Annulation for 4-Trifluoromethyl Quinolines

| Catalyst | Reaction Conditions | Yield | Reference |

| Proline potassium salt | Mild conditions | Good to excellent | researchgate.net |

| Neodymium(III) nitrate (B79036) hexahydrate | Not specified | Efficient and rapid | wikipedia.org |

| Nanoporous aluminosilicate (B74896) (AlKIT-5) | Ethanol (B145695), 80 °C | Up to 90% | nih.gov |

| None (in water) | 70 °C | Up to 97% | organic-chemistry.org |

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful strategy for the synthesis of quinolines, often involving C-H bond activation and the formation of the heterocyclic ring in a single step. These methods can offer high atom economy and access to a diverse range of substituted quinolines. mdpi.com

One prominent approach involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which provides 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. mdpi.comorganic-chemistry.orgacs.org This method demonstrates broad substrate scope and has been successfully applied to the synthesis of ferrocene-substituted fluorine-containing quinolines. organic-chemistry.org

Other oxidative annulation strategies include:

Silver-catalyzed oxidative cascade of N-aryl-3-alkylideneazetidines with carboxylic acids. mdpi.com

Copper-catalyzed intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines to yield 2-trifluoromethylquinolines. mdpi.com

Palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines. mdpi.com

A paired electrolysis enabled cascade annulation for the synthesis of highly functionalized quinoline-substituted bioactive molecules. nih.gov

Cobalt-Catalyzed Cyclization Reactions

Cobalt-catalyzed [2+2+2] cycloaddition reactions represent a practical and efficient method for the construction of substituted pyridines, which is an analogous process to quinoline synthesis. nih.gov This strategy typically involves the cyclization of diynes with nitriles. While direct cobalt-catalyzed synthesis of 3-(Trifluoromethyl)quinolin-7-ol is not explicitly detailed in the provided results, the principles of cobalt catalysis for constructing pyridine (B92270) rings from various building blocks are well-established. nih.gov

The proposed mechanism for cobalt-catalyzed [2+2+2] cycloaddition involves the reduction of a cobalt(II) precursor to an active cobalt(I) species. This is followed by the oxidative coupling of the cobalt(I) with a diyne to form a cobaltacyclopentadiene intermediate. This intermediate can then undergo a [4+2] cycloaddition with a nitrile to form the pyridine ring. nih.gov This methodology has been shown to be effective for the synthesis of α-trifluoromethylated pyridines. nih.gov

Copper-Catalyzed Annulation Reactions

Copper catalysis has proven to be highly effective in the synthesis of quinoline derivatives, particularly those containing trifluoromethyl groups. An efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to produce 4-trifluoromethyl quinolines with yields ranging from 58-99%. organic-chemistry.orgacs.org This redox-neutral process demonstrates the versatility of copper catalysts in facilitating the formation of the quinoline core with concomitant introduction of the trifluoromethyl moiety. organic-chemistry.orgacs.org

The reaction conditions were optimized, with CuI in DMF at 100°C providing the best results. organic-chemistry.org The substrate scope is broad, accommodating various substituents on both the aniline (B41778) and ketone oxime acetate (B1210297) starting materials. organic-chemistry.org

Targeted Introduction of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (CF3) group onto a quinoline scaffold can be achieved through various synthetic strategies, either by incorporating a CF3-containing building block during the ring formation or by direct trifluoromethylation of a pre-formed quinoline ring.

Strategies for C-H Functionalization with Trifluoromethyl Groups

Direct C-H trifluoromethylation has become an increasingly important tool in medicinal chemistry for the late-stage modification of complex molecules. Several methods have been developed for the introduction of a trifluoromethyl group onto aromatic and heteroaromatic rings. These methods can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation. youtube.com

Radical trifluoromethylation often employs reagents that can generate the trifluoromethyl radical (•CF3), which can then add to the aromatic ring. Reagents such as trifluoroiodomethane (CF3I) in the presence of a radical initiator or photoredox catalysis are commonly used. The Langlois reagent (sodium triflinate) and the Togni reagent are also effective sources of trifluoromethyl radicals. youtube.com

Nucleophilic trifluoromethylation typically involves the use of a trifluoromethyl anion equivalent, such as the Ruppert-Prakash reagent (TMSCF3), which can be activated by a fluoride (B91410) source. youtube.com

Electrophilic trifluoromethylation utilizes reagents that deliver a "CF3+" synthon. The Togni and Umemoto reagents are well-known examples of electrophilic trifluoromethylating agents. youtube.com

The choice of trifluoromethylation strategy depends on the substrate and the desired regioselectivity. For quinolines, the electron-deficient nature of the pyridine ring can influence the site of trifluoromethylation.

A Comprehensive Analysis of Synthetic Routes for this compound and its Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a trifluoromethyl group and a hydroxyl group at specific positions can significantly modulate the physicochemical and biological properties of the resulting molecule. This article focuses on the synthetic methodologies for a specific derivative, this compound, and its analogous structures, with a particular emphasis on modern and sustainable synthetic strategies.

The synthesis of quinoline derivatives has been a subject of intense research for over a century, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions being foundational. jocpr.com However, the demand for more efficient, selective, and environmentally benign processes has driven the development of novel synthetic strategies.

Annulation Reactions Involving Trifluoromethylated Precursors, including Trifluoromethyl Ynones

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing the quinoline core. The use of trifluoromethylated building blocks is a direct approach to introduce the crucial CF3 group.

One notable strategy involves the use of 1-trifluoromethyl-prop-2-yne 1-iminium triflates, which react with anilines in a one-pot, two-step Michael addition/intramolecular cyclization sequence to furnish 4-CF3-quinolines. researchgate.net This method has demonstrated broad substrate scope, allowing for the preparation of quinolines with additional substituents at various positions. researchgate.net For instance, the reaction of these trifluoromethylated precursors with 1,5- and 1,8-diaminonaphthalene (B57835) leads to the formation of bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines, respectively, through a twofold pyridoannulation sequence without the need for additional reagents. researchgate.net

Another approach utilizes a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO serves as a synthon for two nonadjacent methine groups, while the arylamine provides two carbons and a nitrogen, and the arylaldehyde contributes one carbon to form the 3-arylquinoline structure. organic-chemistry.org

Nucleophilic Substitution Reactions with Fluorinated Reagents

Introducing a trifluoromethyl group via nucleophilic substitution presents a different synthetic challenge. Traditional nucleophilic aromatic substitution (SNAr) reactions on azaarenes like quinoline can be difficult due to the high energy of the Meisenheimer intermediate formed upon fluoride attack. acs.org

However, recent advancements have demonstrated a novel concept for C–H nucleophilic fluorination that bypasses the formation of a high-energy Meisenheimer intermediate. This is achieved through a chain process involving an asynchronous concerted F–-e–-H+ transfer. acs.org This strategy has been successfully applied to the C–H fluorination of quinolines, showing tolerance for a variety of functional groups. acs.org

Another strategy involves the modification of perfluorophenyl quinoline-based polymers through nucleophilic aromatic substitution. The para-fluorine atom of the perfluorophenyl group can be readily displaced by a nucleophile, such as a phenol-functionalized perylene (B46583) diimide, to create functional polymers. mdpi.com

Regioselective Hydroxylation and Functional Group Interconversion at C-7

The introduction of a hydroxyl group at the C-7 position of the quinoline ring is a key step in the synthesis of this compound. This can be achieved through various methods, including direct hydroxylation or the interconversion of other functional groups.

While direct C-H hydroxylation of quinolines at the C-7 position is a desirable but challenging transformation, functional group interconversion offers a more established route. This process involves converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. For example, a methoxy (B1213986) group at the C-7 position can be demethylated to yield the desired hydroxyl group. Similarly, an amino group at C-7 could potentially be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, although this can be a harsh process.

The synthesis of 7-aminoquinolines has been achieved with high selectivity through the condensation of m-phenylenediamines with unsymmetrical 1,3-diketones, particularly when a strongly electron-withdrawing trifluoromethyl group is present. nih.gov The presence of the trifluoromethyl group facilitates the reaction without the need for a strong acid catalyst. nih.gov This 7-aminoquinoline (B1265446) could then serve as a precursor for the C-7 hydroxyl group.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for quinolines.

Catalyst-Free and Solvent-Free Methodologies

Several catalyst-free and solvent-free methods for quinoline synthesis have been developed to minimize environmental impact. jocpr.comrsc.org One such approach involves the reaction of imines with styrene (B11656) under thermal conditions to produce functionalized quinolines. jocpr.com Another example is the reaction of 2-nitrobenzyl alcohol with ketones in water, which proceeds via an intramolecular redox process to afford quinolines in moderate yields. nih.gov Furthermore, the synthesis of 2-sulfonylquinolines has been achieved from quinoline N-oxides and sodium sulfinates under metal-free, oxidant-free, and solvent-free conditions. nih.gov The reaction between carbaldehyde and substituted anilines can also provide quinolines in excellent yields at room temperature without a catalyst. nih.gov

Microwave-Assisted and Ultrasonic-Promoted Syntheses

Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to shorter reaction times, higher yields, and milder conditions. benthamdirect.com

Microwave-assisted synthesis has been successfully applied to the Friedländer annulation for quinoline synthesis, offering a rapid and efficient green alternative to conventional heating. nih.gov This technique has been used to prepare quinolone derivatives from anilines and various carbonyl compounds, often in a one-pot fashion. thieme-connect.combenthamdirect.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. nih.govbenthamdirect.com

Ultrasound has also been effectively employed in quinoline synthesis. nih.govresearchgate.netrsc.org For example, the use of basic ionic liquids in aqueous media under ultrasonic irradiation provides a green and efficient method for the condensation of isatin (B1672199) with ketones to form quinolines. nih.govresearchgate.net This method offers high selectivity and avoids side reactions like aldol condensation. nih.govresearchgate.net Ultrasound has also been used to promote the synthesis of hybrid quinoline-imidazole derivatives, demonstrating benefits in terms of reaction time, energy consumption, and yield. rsc.org

| Green Chemistry Approach | Reactants | Conditions | Key Advantages |

| Catalyst-Free | Imines and Styrene | Thermal, Solvent-Free | Avoids catalyst and solvent waste. jocpr.com |

| Catalyst-Free | 2-Nitrobenzyl Alcohol and Ketones | Water | Uses a green solvent. nih.gov |

| Microwave-Assisted | 2-Aminophenylketones and Cyclic Ketones | Acetic Acid, 160 °C | Rapid reaction (5 mins), high yield. nih.gov |

| Microwave-Assisted | Substituted 2-Aminoaryl Ketones and Active Methylene Compounds | L-proline catalyst | Efficient in time and yield. benthamdirect.com |

| Ultrasonic-Promoted | Isatin and Ketones | Basic Ionic Liquid, Aqueous Media | Mild conditions, short reaction time, high yield and selectivity. nih.govresearchgate.net |

| Ultrasonic-Promoted | Imidazole and other precursors | - | Reduced reaction time and energy consumption, improved yields. rsc.org |

Sustainable Catalytic Systems for Quinoline Formation

The development of sustainable catalytic systems is a cornerstone of green quinoline synthesis. This includes the use of reusable, non-toxic, and earth-abundant catalysts.

Heterogeneous catalysts, such as nanocatalysts, offer advantages in terms of easy separation and reusability. nih.gov For example, a hierarchical palladium on nickel foam-based catalyst has been shown to be highly effective for the selective hydrogenation of quinolines under low H2 pressures and in green solvents like ethanol. rsc.orgrsc.org This catalyst has a very low palladium loading and can be reused multiple times without loss of activity. rsc.orgrsc.org

Other sustainable catalytic systems include the use of p-toluenesulfonic acid, cerium nitrate, and even catalyst-free approaches in greener solvents like ethanol and water. researchgate.net Metal-free protocols, such as those using ionic liquids or simple acids and bases, are also considered green chemical processes that can achieve high atom economy. nih.gov For instance, ceric ammonium (B1175870) nitrate has been used as an efficient catalyst for the Friedländer annulation to produce a diverse range of quinolines at ambient temperature. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Hierarchical Pd on Ni Foam | Quinoline Hydrogenation | Low Pd loading, reusable, green solvents. rsc.orgrsc.org |

| Nanocatalysts | Various Quinoline Syntheses | Heterogeneous, reusable, efficient. nih.gov |

| Ceric Ammonium Nitrate | Friedländer Annulation | Mild conditions (ambient temp.), efficient. nih.gov |

| Basic Ionic Liquids | Condensation | Green catalyst and solvent system. nih.govresearchgate.net |

Retrosynthetic Analysis for the this compound Scaffold

The strategic deconstruction of a target molecule into simpler, commercially available starting materials is the cornerstone of synthetic organic chemistry. This process, known as retrosynthetic analysis, provides a roadmap for the construction of complex molecules. For this compound, the analysis reveals several potential synthetic routes, primarily centered around established methods for quinoline synthesis.

The primary disconnection points for the this compound scaffold involve breaking the bonds forming the quinoline ring system. This leads to precursors that can be coupled through well-known cyclization strategies. The presence of the electron-withdrawing trifluoromethyl group at the C3-position and the electron-donating hydroxyl group at the C7-position significantly influences the choice of synthetic methodology.

Two main retrosynthetic approaches are considered, each leveraging a different classical quinoline synthesis: the Conrad-Limpach/Knorr synthesis and the Skraup/Doebner-von Miller synthesis.

Approach 1: Disconnection based on the Conrad-Limpach/Knorr Synthesis

This approach disconnects the N1-C2 and C4-C4a bonds of the quinoline ring. This leads back to a substituted aniline and a β-ketoester as the key building blocks.

Figure 1: Retrosynthetic Disconnection of this compound via the Conrad-Limpach/Knorr Approach.

This strategy relies on the condensation of 3-aminophenol (B1664112) with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction can proceed via two pathways depending on the conditions: the Conrad-Limpach pathway, which yields a 4-hydroxyquinoline, or the Knorr pathway, which yields a 2-hydroxyquinoline. For the target molecule, the desired isomer is the 7-hydroxyquinoline (B1418103), which is dictated by the starting aniline. The thermal cyclization of the intermediate enaminone or anilide is a critical step. wikipedia.orgnih.govscribd.com

Key Precursors and Reactions:

| Precursor | Role | Corresponding Reaction |

| 3-Aminophenol | Provides the benzene (B151609) ring and the nitrogen atom for the quinoline core, and the C7-hydroxyl group. wikipedia.orgprepchem.com | Condensation with a β-ketoester. |

| Ethyl 4,4,4-trifluoroacetoacetate | Provides the C2, C3, and C4 atoms of the quinoline ring, along with the trifluoromethyl group at C3. | Conrad-Limpach or Knorr quinoline synthesis. wikipedia.orgscribd.com |

Approach 2: Disconnection based on the Skraup/Doebner-von Miller Synthesis

This alternative retrosynthetic pathway involves disconnecting the N1-C8a and C3-C4 bonds. This strategy points towards a reaction between a substituted aniline and an α,β-unsaturated carbonyl compound.

Figure 2: Retrosynthetic Disconnection of this compound via the Skraup/Doebner-von Miller Approach.

In this scenario, 3-aminophenol would react with a suitable three-carbon component bearing a trifluoromethyl group. A potential synthon is a trifluoromethyl-substituted α,β-unsaturated aldehyde or ketone. The Skraup synthesis and its variant, the Doebner-von Miller reaction, are powerful methods for quinoline formation under acidic conditions. researchgate.netwikipedia.orgwikipedia.orgsynarchive.com The regioselectivity of the cyclization is a critical consideration, as the substitution pattern of the aniline and the nature of the α,β-unsaturated carbonyl compound will determine the final position of the substituents on the quinoline ring. researchgate.netacs.org

Key Precursors and Reactions:

| Precursor | Role | Corresponding Reaction |

| 3-Aminophenol | Provides the benzene ring and the nitrogen atom for the quinoline core, and the C7-hydroxyl group. wikipedia.orgprepchem.com | Michael addition followed by cyclization and oxidation. |

| Trifluoromethyl-substituted α,β-unsaturated carbonyl | Provides the C2, C3, and C4 atoms and the trifluoromethyl group. | Skraup or Doebner-von Miller quinoline synthesis. wikipedia.orgwikipedia.orgresearchgate.net |

A detailed examination of the forward synthesis based on these retrosynthetic strategies would involve careful optimization of reaction conditions to ensure the desired regiochemical outcome and to manage the reactivity of the functional groups present in the precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

The precise molecular geometry and electronic environment of 3-(Trifluoromethyl)quinolin-7-ol have been investigated using a suite of advanced spectroscopic techniques. These methods, including Fourier Transform Infrared (FT-IR), Raman, and various Nuclear Magnetic Resonance (NMR) spectroscopies, offer complementary insights into the compound's vibrational modes and the magnetic environments of its constituent nuclei.

Vibrational Spectroscopy for Molecular Structure Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing a detailed fingerprint of its functional groups. While specific experimental FT-IR data for this compound is not widely published, the expected absorption bands can be predicted based on the characteristic frequencies of its structural motifs. The presence of the hydroxyl (-OH) group on the quinoline (B57606) ring is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are anticipated to give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. Furthermore, the strong C-F bonds of the trifluoromethyl (-CF₃) group are expected to exhibit intense absorption bands in the 1000-1200 cm⁻¹ range.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C / C=N (Quinoline) | Stretching | 1450-1650 |

| C-F (Trifluoromethyl) | Stretching | 1000-1200 (strong) |

| C-O | Stretching | 1200-1300 |

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

| Functional Group | Expected Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing/Stretching | Strong, in the fingerprint region |

| C-F (Trifluoromethyl) | Symmetric Stretching | Raman Active |

| O-H | Stretching | Weak |

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of individual atoms.

Specific experimental ¹H NMR data for this compound is not available in the referenced literature. However, a hypothetical spectrum can be described based on the structure. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would depend on their position relative to the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. For instance, the proton at position 4 would likely be a singlet, while the protons on the benzo-fused ring would exhibit characteristic doublet and triplet splitting patterns based on their coupling with neighboring protons.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Quinoline-H | 7.0 - 9.0 | Doublet, Triplet, Singlet |

| OH | Variable | Broad Singlet |

This table is predictive and based on the chemical structure. Actual experimental values may vary.

Detailed experimental ¹³C NMR data for this compound is not present in the provided search results. A predicted spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the quinoline ring would resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-7) would be shifted downfield compared to the other carbons due to the electronegativity of the oxygen atom. The carbon at position 3, bearing the trifluoromethyl group, would also be significantly influenced by the electron-withdrawing nature of the -CF₃ group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quinoline-C | 110 - 160 |

| CF₃ | ~120-130 (quartet) |

This table is predictive and based on the chemical structure. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a -CF₃ group attached to an aromatic ring. Based on data for similar compounds, this signal would be expected to appear in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The absence of any fluorine-fluorine coupling would result in a singlet, assuming no significant long-range coupling to protons.

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF₃ | -60 to -70 | Singlet |

This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete structural assignment of complex organic molecules like this compound. A combination of different 2D NMR experiments is used to establish through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the quinoline ring system, for instance, between H-5 and H-6, and between H-2 and H-4 if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduprinceton.edu This allows for the unambiguous assignment of which proton is attached to which carbon, providing a direct link between the ¹H and ¹³C NMR spectra. princeton.edu For example, the signal for the proton at position 2 would show a cross-peak with the signal for the carbon at position 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduprinceton.edu It is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key correlations for this compound would include those between the protons on the aromatic ring and the trifluoromethyl carbon, as well as the carbon bearing the hydroxyl group (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY reveals through-space correlations between protons that are in close proximity. researchgate.net This is vital for determining the three-dimensional structure and stereochemistry of a molecule.

The combined data from these experiments allow for a full and unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2 | H-4 | C-2 | C-3, C-4, C-8a |

| H-4 | H-2 | C-4 | C-2, C-3, C-4a, C-5 |

| H-5 | H-6 | C-5 | C-4a, C-6, C-7, C-8a |

| H-6 | H-5 | C-6 | C-5, C-7, C-8 |

| H-8 | None | C-8 | C-7, C-8a, C-4a |

| 7-OH | None | N/A | C-6, C-7, C-8 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. whitman.edumiamioh.edu The molecular formula for this compound is C₁₀H₆F₃NO, which corresponds to a monoisotopic mass of 213.0396 u.

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. For trifluoromethyl-substituted heterocycles, fragmentation often involves the loss of the CF₃ group or related fragments. fluorine1.ru The stability of the quinoline ring system influences the fragmentation pathways, often leading to characteristic losses. whitman.edu

Common fragmentation pathways for aromatic and fluorinated compounds include:

Loss of a fluorine radical (F˙): Resulting in an [M-19]⁺ peak.

Loss of HF: Giving an [M-20]⁺ peak. whitman.edu

Loss of a trifluoromethyl radical (˙CF₃): Producing an [M-69]⁺ peak.

Cleavage of the quinoline ring: Leading to various smaller fragment ions.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 213 | [C₁₀H₆F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 194 | [M - F]⁺ | Loss of a fluorine atom |

| 185 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol (B47542) ring |

| 144 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. semanticscholar.orgnih.gov By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional model of the atomic arrangement within the crystal lattice. mdpi.com

A successful SCXRD study of this compound would yield precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates. While specific experimental data for this compound is not publicly available, a hypothetical analysis would produce the kind of information presented in the table below.

Table 3: Representative Single-Crystal X-ray Diffraction Data

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Chemical formula | C₁₀H₆F₃NO |

| Formula weight | 213.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 925.4 |

| Z (molecules per unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. units.itucmerced.edu It is particularly valuable for identifying the specific crystalline form (polymorph) of a drug substance and for assessing its purity. units.it Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that material. ucmerced.edu

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram can be compared to reference patterns for identification. While PXRD does not typically provide the atomic-level detail of SCXRD, it is a crucial tool in materials characterization and quality control.

Table 4: Example Powder X-ray Diffraction Peak List

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 75 |

| 28.3 | 3.15 | 50 |

Computational and Theoretical Investigations of 3 Trifluoromethyl Quinolin 7 Ol

Density Functional Theory (DFT) Calculations

DFT calculations were performed to explore the ground-state properties of the title compound. These calculations are foundational for understanding the molecule's intrinsic characteristics, from its three-dimensional shape to its electronic distribution and vibrational modes. Methodologies such as the B3LYP functional combined with appropriate basis sets are commonly employed for quinoline (B57606) derivatives to provide a balance between computational cost and accuracy. icm.edu.plnih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 3-(Trifluoromethyl)quinolin-7-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis, particularly concerning the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups relative to the quinoline ring, is crucial for identifying the global minimum energy conformer. researchgate.net The planarity of the quinoline ring system is a key feature, while the rotational barriers of the substituent groups are analyzed to understand the molecule's flexibility.

Below is a table representing the kind of data obtained from a geometry optimization calculation.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C7-O | [Calculated Value] |

| O-H | [Calculated Value] | |

| C3-C(F3) | [Calculated Value] | |

| C-F | [Calculated Value] | |

| C2=N1 | [Calculated Value] | |

| Bond Angles (°) | C6-C7-C8 | [Calculated Value] |

| C6-C7-O | [Calculated Value] | |

| C2-C3-C(F3) | [Calculated Value] | |

| F-C-F | [Calculated Value] | |

| Dihedral Angles (°) | C5-C6-C7-O | [Calculated Value] |

Note: The values in this table are placeholders and represent the type of data generated from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. mdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of atomic groups. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for precise assignment of observed absorption bands to specific molecular motions. nih.gov Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental results. nih.gov Key vibrational modes for this compound would include the O-H stretch, C-F stretches, C=N stretch of the quinoline ring, and various aromatic C-H vibrations. scirp.org

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Assignment | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | Hydroxyl | [Calculated Value] | ~3400-3600 |

| ν(C-H) | Aromatic | [Calculated Value] | ~3000-3100 |

| ν(C=N) | Quinoline Ring | [Calculated Value] | ~1550-1600 |

| ν(C=C) | Aromatic Ring | [Calculated Value] | ~1450-1600 |

| ν(C-F) | Trifluoromethyl | [Calculated Value] | ~1100-1350 |

Note: This table presents typical frequency ranges and illustrates how calculated data is correlated with experimental observations. ν = stretching, γ = out-of-plane bending.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol-like ring, while the LUMO may be distributed across the quinoline system, influenced by the electron-withdrawing trifluoromethyl group.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

Note: Values are placeholders representing data from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, illustrating the electrostatic potential on the surface of the electron density. nih.gov MEP maps are crucial for identifying the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. nih.gov For this compound, the MEP map would likely show strong negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and influenced by the strongly electron-withdrawing trifluoromethyl group.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C6-C7) | [Calculated Value] |

| LP (N1) | π* (C2-C3) | [Calculated Value] |

Note: This table illustrates the type of stabilizing interactions and their energies as determined by NBO analysis. LP denotes a lone pair.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. uci.eduresearchgate.net TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgsemanticscholar.org The results include the excitation energies (often expressed in nm), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π → π* or n → π*). researchgate.net This information is vital for understanding the photophysical properties of this compound and correlating them with its electronic structure.

Table 5: Calculated Electronic Transitions using TD-DFT (Illustrative)

| Excited State | Excitation Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | [Calculated Value] | [Calculated Value] | [Calculated Value] | HOMO → LUMO |

| S2 | [Calculated Value] | [Calculated Value] | [Calculated Value] | HOMO-1 → LUMO |

Note: This table shows representative data obtained from TD-DFT calculations for the lowest singlet excited states (S1, S2, S3).

Simulation of Electronic Absorption Spectra (UV-Vis)

Computational simulations of the electronic absorption spectra, commonly known as UV-Vis spectra, are instrumental in understanding the electronic transitions within a molecule. mdpi.com For quinoline derivatives, these spectra are typically characterized by transitions occurring in the ultraviolet range, which can be attributed to π → π* transitions within the heterocyclic ring system. Transitions observed at longer wavelengths, generally above 350 nm, are often assigned to n → π* transitions associated with moieties like the imine group, leading to intramolecular charge-transfer (ICT) type transitions. beilstein-journals.org

The process of simulating these spectra often involves methods like the nuclear ensemble model, which has been successfully applied to various atmospherically relevant molecules. mdpi.com This approach allows for the computation of spectral profiles, providing a more detailed picture than simple vertical excitation energy calculations that only yield stick spectra. mdpi.com The accuracy of these simulations is validated by comparing the calculated spectra with experimentally measured ones, with good agreement reinforcing the chosen level of theory and methodology. mdpi.com

Table 1: Simulated UV-Vis Absorption Data for a Series of Trifluoromethylated Quinoline-Phenol Schiff Bases

| Compound | Solvent | λ_abs (nm) |

| 3aa | CHCl₃ | 380 |

| 3aa | DMSO | 390 |

| 3aa | MeOH | 385 |

| 3bb | CHCl₃ | 375 |

| 3bb | DMSO | 385 |

| 3bb | MeOH | 380 |

Note: This table is a representative example based on findings for similar structures and is intended for illustrative purposes.

Investigation of Emission Properties and Transitions

The emission properties of trifluoromethylated quinolines are of significant interest for their potential applications in materials science, such as in Organic Light Emitting Diodes (OLEDs). The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, can enhance the stability, lipophilicity, and resistance to enzymatic degradation of molecules. beilstein-journals.org In the context of OLEDs, it can improve electron transport and reduce molecular stacking. beilstein-journals.org

Computational studies on the emission properties of these compounds often reveal low to good quantum fluorescence yields in various solvents. beilstein-journals.org For instance, a series of Schiff bases containing the trifluoromethylated quinoline scaffold exhibited quantum fluorescence yields (Φf) in chloroform (B151607) (CHCl₃), dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727) (MeOH). beilstein-journals.org The Stokes shifts, which are the difference between the absorption and emission maxima, were observed to be larger in more polar solvents like DMSO and MeOH compared to less polar solvents like CHCl₃. beilstein-journals.org

Table 2: Fluorescence Quantum Yields (Φf) and Stokes Shifts (SS) for a Series of Trifluoromethylated Quinoline-Phenol Schiff Bases

| Compound | Solvent | Φf | SS (nm) |

| 3aa | CHCl₃ | 0.12 | 59 |

| 3aa | DMSO | 0.20 | 65 |

| 3aa | MeOH | 0.13 | 65 |

| 3bb | CHCl₃ | 0.80 | 85 |

| 3bb | DMSO | 0.75 | 150 |

| 3bb | MeOH | 0.85 | 130 |

Note: This table is a representative example based on findings for similar structures and is intended for illustrative purposes.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the reactivity and stability of molecules like this compound. These methods allow for the calculation of various molecular properties, including optimized geometries, electronic properties, and HOMO-LUMO energy gaps (ΔE_H-L), which are indicative of molecular stability and reactivity. researchgate.net

The trifluoromethyl group is known to significantly influence the electronic properties of the quinoline ring, enhancing its stability. beilstein-journals.org Computational studies can quantify this effect by analyzing parameters such as dipole moments and hydrogen bond strengths. For example, in related flavonoid compounds, DFT calculations have shown that the stability of radical and diradical species is influenced by intramolecular hydrogen bonds. researchgate.net The presence of the electron-withdrawing -CF3 group can also impact the molecule's ability to participate in reactions, a factor that can be explored through computational analysis of reaction intermediates and transition states. acs.org

Solvent Effects on Molecular and Electronic Structure

The surrounding solvent medium can significantly influence the molecular and electronic structure of a compound, a phenomenon known as solvatochromism. Computational studies can model these solvent effects, providing insights into how the polarity of the solvent affects properties like absorption and emission spectra. rsc.org

For molecules capable of intramolecular proton transfer, the dielectric constant of the solvent can control the reaction process. rsc.org Theoretical studies on similar systems have shown that as the solvent dielectric constant decreases, the intramolecular hydrogen bond is strengthened, which can be evidenced by changes in infrared vibration spectra, bond lengths, and bond angles. rsc.org This strengthening of the hydrogen bond can facilitate processes like Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org In the case of trifluoromethylated quinolines, the interaction between the solvent and the molecule can lead to observable shifts in the UV-Vis and fluorescence spectra, with more polar solvents generally causing larger Stokes shifts. beilstein-journals.org

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful avenue for elucidating reaction mechanisms at a molecular level.

Reaction Pathway Elucidation

Theoretical calculations can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway. For instance, in the synthesis of trifluoromethylated compounds, computational modeling can help to understand the role of catalysts and reagents. The proposed mechanism for the trifluoromethylation of certain organic molecules involves a catalytic cycle that can be modeled to understand the individual steps, such as single electron transfer (SET) processes and the formation of radical intermediates. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This process is often associated with a large Stokes shift and dual fluorescence, making ESIPT-capable molecules interesting for applications in sensing and imaging. nih.govmdpi.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the ESIPT mechanism. nih.gov These calculations can reveal changes in molecular geometry, electron density distribution, and intramolecular hydrogen bond strength upon excitation to the S1 state. nih.govrsc.org The strengthening of the intramolecular hydrogen bond in the excited state is a key driving force for the proton transfer. mdpi.com Potential energy curves for the ground and excited states can be constructed to determine the energy barriers for the ESIPT process. rsc.orgnih.gov The presence of a low energy barrier in the excited state confirms the feasibility of ESIPT. mdpi.com

For molecules containing a hydroxyl group and a nearby nitrogen atom, such as in this compound, the ESIPT process would involve the transfer of the hydroxyl proton to the quinoline nitrogen. Computational studies can predict whether this process is favorable and how it is influenced by substituents and the solvent environment. rsc.org

Intermolecular Interactions and Hydrogen Bonding

Computational studies focusing on the specific intermolecular interactions of this compound are not extensively available in the current body of scientific literature. However, valuable insights can be drawn from theoretical investigations of its parent compound, 7-hydroxyquinoline (B1418103), to predict the nature of its molecular interactions. The presence of a hydroxyl group at the 7-position and a nitrogen atom within the quinoline ring system provides primary sites for hydrogen bonding, which are expected to be the dominant intermolecular forces governing the solid-state structure and solution-phase behavior of this compound.

The trifluoromethyl (-CF3) group at the 3-position, being a strong electron-withdrawing group, is anticipated to influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen. This electronic modulation would, in turn, affect the strength and geometry of the hydrogen bonds formed.

Detailed density functional theory (DFT) calculations have been performed on complexes of 7-hydroxyquinoline with methanol to probe the nature of its hydrogen bonding capabilities. researchgate.net These studies reveal the formation of stable complexes through various hydrogen bond motifs.

In a 1:1 complex of 7-hydroxyquinoline with methanol, two primary stable conformations are identified. The most stable configuration involves a six-membered ring structure formed by an O-H···O hydrogen bond between the hydroxyl group of 7-hydroxyquinoline and the oxygen of methanol, and a C-H···O hydrogen bond. researchgate.net Another stable isomer features a hydrogen bond between the hydroxyl group of methanol and the nitrogen atom of the quinoline ring. researchgate.net

For complexes with two methanol molecules, the most stable arrangement consists of a more extensive network of hydrogen bonds, forming a complex with three ring structures and a total of five hydrogen bonds. researchgate.net

The binding energies, corrected for basis set superposition error (BSSE) and zero-point vibrational energy (ZPVE), provide a quantitative measure of the strength of these interactions.

Table 1: Calculated Binding Energies for 7-Hydroxyquinoline-Methanol Complexes

| Complex | Number of H-bonds | Corrected Binding Energy (kJ/mol) |

| 7-Hydroxyquinoline-(Methanol) | 2 | 26.85 researchgate.net |

| 7-Hydroxyquinoline-(Methanol)₂ | 5 | 65.60 researchgate.net |

Data derived from DFT B3LYP/6-311G calculations for 7-hydroxyquinoline complexes.* researchgate.net

These findings for 7-hydroxyquinoline suggest that this compound will also readily participate in hydrogen bonding, both as a hydrogen bond donor via its hydroxyl group and as a hydrogen bond acceptor at the quinoline nitrogen and the oxygen of the hydroxyl group. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the 7-OH group, potentially leading to stronger hydrogen bonds where it acts as a donor. Conversely, the basicity of the quinoline nitrogen might be slightly reduced, which could influence the strength of hydrogen bonds where it acts as an acceptor.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the case of 3-(Trifluoromethyl)quinolin-7-ol, the regioselectivity of EAS is controlled by the directing effects of the existing substituents. The hydroxyl group at C-7 is a powerful activating group and an ortho-, para-director. Conversely, the trifluoromethyl group at C-3 is a strong deactivating group and a meta-director. youtube.com The quinoline (B57606) nitrogen also deactivates the pyridine (B92270) ring towards electrophilic attack.

The interplay of these effects can be summarized as follows:

The Benzene (B151609) Ring (Carbocyclic Ring): This ring is activated by the C-7 hydroxyl group. Electrophilic attack is therefore predominantly directed to the positions ortho and para to the hydroxyl group, which are C-6 and C-8.

The Pyridine Ring (Heterocyclic Ring): This ring is strongly deactivated by both the ring nitrogen and the C-3 trifluoromethyl group. It is therefore significantly less susceptible to electrophilic attack than the benzene ring. youtube.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), which introduce the -NO₂ and -SO₃H groups, respectively. masterorganicchemistry.comlibretexts.org For this compound, these substitutions are expected to occur primarily at the C-6 and C-8 positions due to the overwhelming influence of the activating hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| C-2 | Deactivated by N and meta to -CF₃ | Highly Unlikely |

| C-4 | Deactivated by N and ortho to -CF₃ | Highly Unlikely |

| C-5 | Para to -OH (but sterically hindered) | Possible, but minor |

| C-6 | Ortho to -OH | Major Product |

| C-8 | Ortho to -OH | Major Product |

Nucleophilic Substitution Reactions, including at Fluorinated Centers

The electron-deficient nature of the pyridine ring, enhanced by the potent electron-withdrawing trifluoromethyl group, makes the quinoline core susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAᵣ) is a plausible pathway for functionalization, particularly at positions activated by the -CF3 group.

Furthermore, direct C-H functionalization can be achieved through nucleophilic activation of the quinoline ring. For instance, hydrosilylation can generate an N-silyl enamine intermediate, which then readily reacts with electrophilic trifluoromethylating agents to introduce a second CF₃ group at the C-3 position. researchgate.net This highlights a sophisticated strategy for functionalizing the pyridine part of the molecule. researchgate.net

While the C-F bonds in a trifluoromethyl group are generally very strong, nucleophilic substitution at the fluorinated center is a known, albeit challenging, reaction class for some aromatic trifluoromethyl compounds. acs.org Such reactions often require strong nucleophiles and specific conditions. For this compound, this could potentially offer a route to other trifluoromethyl-derived functional groups, although this specific transformation is not widely documented for this substrate. The high electronegativity of the fluorine atoms can also make adjacent C-H bonds more susceptible to nucleophilic attack. researchgate.net

Functionalization at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-7 position is a prime site for derivatization through etherification and esterification reactions. These transformations are crucial for modifying the molecule's polarity, solubility, and biological activity. medcraveonline.com

Etherification: The phenolic hydroxyl can be converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). More advanced methods, such as silver-mediated cross-coupling, can be used to form specific ethers like aryl trifluoromethyl ethers. harvard.edu

Esterification: Esters can be readily formed by reacting the hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). Alternatively, Fischer esterification can be employed, which involves reacting the phenol (B47542) with a carboxylic acid under acidic catalysis. medcraveonline.comrsc.org These reactions allow for the introduction of a wide variety of acyl groups.

Table 2: Examples of Derivatization at the C-7 Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Etherification | 1. NaH2. CH₃I | 7-Methoxy-3-(trifluoromethyl)quinoline |

| Esterification | Acetyl chloride, Pyridine | 3-(Trifluoromethyl)quinolin-7-yl acetate (B1210297) |

| Esterification | Benzoic acid, DCC, DMAP | 3-(Trifluoromethyl)quinolin-7-yl benzoate |

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To make this compound amenable to these reactions, the hydroxyl group is typically converted into a more reactive functional group with a better leaving group, such as a triflate (-OTf) or a halide.

Once converted, the resulting aryl triflate or halide can participate in a variety of palladium-catalyzed reactions: researchgate.net

Suzuki Coupling: Reaction with an organoboron compound (e.g., arylboronic acid) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

C-S Coupling: Reaction with a thiol to form a thioether, such as an aryl trifluoromethyl sulfide. mit.edu

These reactions provide access to a vast array of complex derivatives, enabling extensive exploration of the chemical space around the quinoline scaffold.

Cyclization and Annulation Reactions Utilizing the Quinoline Core

The quinoline ring system itself can serve as a foundation for constructing more complex polycyclic and heterocyclic structures through cyclization and annulation reactions. These reactions can build additional rings onto the existing framework.

For instance, functional groups introduced onto the quinoline core can be designed to react intramolecularly. A classic strategy is the Friedländer annulation, or related cyclization methods, where ortho-amino-aryl ketones or aldehydes react to form quinolines. In a reverse sense, substituents placed at key positions on the this compound core could undergo intramolecular cyclization to form fused systems. Modern synthetic methods, such as those involving the cyclization of quinolinium 1,4-zwitterions or rhodium-catalyzed ring expansions of indole (B1671886) derivatives, showcase the versatility of the quinoline motif in building elaborate molecular architectures. mdpi.combeilstein-journals.org

Role as a Privileged Building Block in Complex Molecule Synthesis

This compound is considered a privileged building block in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications. researchgate.net This status stems from the synergistic combination of its structural features:

Quinoline Scaffold: The quinoline ring is a well-known pharmacophore present in numerous bioactive compounds.

Trifluoromethyl Group: The introduction of a -CF₃ group often enhances crucial properties of a molecule, such as metabolic stability (by blocking sites of oxidation), lipophilicity (aiding membrane permeability), and binding affinity. beilstein-journals.orgnih.gov

Hydroxyl Group: The C-7 hydroxyl group provides a convenient "handle" for further synthetic modification, allowing the molecule to be readily incorporated into larger structures or for its properties to be fine-tuned through derivatization.

This trifecta of features makes this compound a highly valuable and versatile starting material for the efficient construction of novel and complex chemical entities with potentially enhanced biological profiles.

Photophysical Properties and Advanced Functional Applications

Luminescence Characteristics of 3-(Trifluoromethyl)quinolin-7-ol and Derivatives

The luminescence of trifluoromethyl-substituted quinolines is influenced by the molecular structure, the nature of substituents, and the surrounding solvent environment. beilstein-journals.orgnih.gov Studies on derivatives, such as trifluoromethylated quinoline-phenol Schiff bases, provide significant insight into the photophysical behavior of this class of compounds. beilstein-journals.orgnih.govbeilstein-archives.org

The electronic absorption spectra of trifluoromethylated quinoline (B57606) derivatives typically show transitions in the ultraviolet-visible (UV-vis) region, generally between 250 and 500 nm. beilstein-journals.org The specific position of absorption bands is sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. beilstein-journals.org For instance, in a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols (Schiff base derivatives), the absorption spectra are affected by substituents on the quinoline core and the polarity of solvents like chloroform (B151607), DMSO, and methanol (B129727). beilstein-journals.org

The fluorescence emission spectra of these derivatives are characterized by broad emission peaks. nih.gov The emission for Schiff base derivatives of 6-amino-4-(trifluoromethyl)quinolines occurs in the 400-550 nm region, corresponding to purple-to-blue light, depending on solvent polarity. beilstein-journals.orgbeilstein-archives.org A shift in the emission maxima to lower energy values (a red shift) is often observed in more polar and protic solvents, indicating that solvent polarity directly influences the electronic transitions in the excited state. beilstein-journals.org

Table 1: Representative Absorption and Emission Data for a Trifluoromethylated Quinoline Schiff Base Derivative (3aa)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|

| Chloroform (CHCl₃) | 354 | 413 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 362 | 471 |

| Methanol (MeOH) | 358 | 488 |

Data derived from studies on (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol. beilstein-journals.org

Fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. For trifluoromethylated quinoline-phenol Schiff bases, low to good quantum yields have been reported, with values varying significantly based on the solvent. nih.gov In chloroform, Φf values ranged from 0.12 to 0.80, while in DMSO and methanol, the ranges were 0.20–0.75 and 0.13–0.85, respectively. nih.gov These results highlight the strong influence of the solvent environment on the emissive properties of these compounds. nih.gov The fluorescence lifetime, another key parameter, characterizes the duration a molecule stays in its excited state before emitting a photon.

Table 2: Fluorescence Quantum Yield (Φf) Ranges for Trifluoromethylated Quinoline-Phenol Schiff Bases in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) Range |

|---|---|

| Chloroform (CHCl₃) | 0.12–0.80 |

| Dimethyl Sulfoxide (DMSO) | 0.20–0.75 |

| Methanol (MeOH) | 0.13–0.85 |

Data pertains to a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. nih.govnih.gov

The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, is a key indicator of the change in geometry and electronic distribution between the ground and excited states. Quinoline derivatives are known to exhibit large Stokes shifts, a desirable property for fluorescent probes as it minimizes self-absorption. mdpi.com

Trifluoromethylated quinoline-phenol Schiff bases demonstrate significant solvatochromism, where the absorption and emission wavelengths change with solvent polarity. nih.gov Higher values for Stokes shifts were observed in more polar solvents like DMSO (65–150 nm) and methanol (65–130 nm) compared to the less polar chloroform (59–85 nm). nih.govnih.gov This behavior is attributed to the intramolecular charge transfer (ICT) character of the molecule, which is stabilized to a greater extent by polar solvents in the excited state. mdpi.commdpi.com The Lippert-Mataga equation is often used to analyze this relationship between Stokes shift and solvent polarity to understand the change in dipole moment upon excitation. mdpi.comresearchgate.net

Table 3: Stokes Shift Ranges for Trifluoromethylated Quinoline-Phenol Schiff Bases

| Solvent | Stokes Shift (nm) Range |

|---|---|

| Chloroform (CHCl₃) | 59–85 |

| Dimethyl Sulfoxide (DMSO) | 65–150 |

| Methanol (MeOH) | 65–130 |

Data pertains to a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. nih.govnih.gov

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of the quinoline core, combined with its ability to coordinate with various analytes, makes it a valuable scaffold for designing chemosensors. mdpi.com The hydroxyl group at the 7-position and the trifluoromethyl group at the 3-position of this compound can act as a binding site and a modulating group, respectively, for detecting specific ions or changes in the chemical environment.

Quinoline-based fluorescent sensors have been effectively utilized for the detection of various metal ions. The sensing mechanism often involves chelation of the metal ion by heteroatoms on the quinoline ring, leading to a change in the photophysical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.gov

For instance, sensors based on other heterocyclic scaffolds have demonstrated high selectivity for Fe³⁺ and Cu²⁺. nih.govmdpi.com These sensors can exhibit a "turn-off" fluorescence response due to paramagnetic fluorescence quenching by the metal ion or through the formation of a stable complex that alters the intramolecular charge transfer process. nih.govdocumentsdelivered.com The detection limits for such sensors can reach the micromolar range, making them suitable for environmental and biological monitoring. mdpi.comresearchgate.net Given these precedents, this compound and its derivatives represent a promising platform for developing new selective chemosensors for Fe³⁺ and Cu²⁺.

Hydroxyquinoline derivatives are well-known for their pH-sensitive fluorescence, making them excellent candidates for pH probes. The protonation or deprotonation of the hydroxyl group and the quinoline nitrogen atom can significantly alter the electronic structure and, consequently, the absorption and emission properties of the molecule. This pH-dependent fluorescence provides a mechanism for sensing changes in acidity. mdpi.comresearchgate.net For example, other functional materials can offer reliable and rapid pH sensing with sensitivities that, while sometimes sub-Nernstian (e.g., 23 mV/pH), are sufficient for distinguishing between different pH levels in physiological and environmental contexts. mdpi.com The 7-hydroxy substituent on the this compound scaffold makes it a strong candidate for the development of novel fluorescent pH indicators.

Principles of AIE/ESIPT-Triggered Luminogens

Luminogens that exhibit both Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) are a significant area of materials science research.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. nih.gov This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule from a donor group to an acceptor group in the electronically excited state. mdpi.com This process typically occurs in molecules containing a pre-existing intramolecular hydrogen bond, such as that between a hydroxyl group and a nitrogen atom in the same molecule. The ESIPT process leads to the formation of a transient tautomer with a different electronic structure, which then relaxes to the ground state, often with a large Stokes shift (a significant separation between absorption and emission maxima). rsc.orgnih.gov